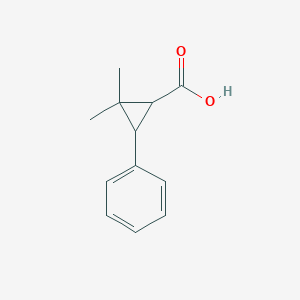
5-Bromo-2-(dimethylamino)pyrimidine
概述
描述
5-Bromo-2-(dimethylamino)pyrimidine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . It is also known by other names such as 2-(Dimethylamino)-5-bromopyrimidine and 5-Bromo-N,N-dimethylpyrimidin-2-amine . This compound is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
作用机制
Target of Action
It is known to be used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of Suzuki–Miyaura coupling, 5-Bromo-2-(dimethylamino)pyrimidine may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
生化分析
Biochemical Properties
5-Bromo-2-(dimethylamino)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleic acids, influencing their structure and function . The compound’s bromine atom can participate in halogen bonding, which can affect the binding affinity and specificity of nucleic acids and proteins. Additionally, the dimethylamino group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound’s biochemical properties .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its bromine and dimethylamino groups . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain DNA polymerases, thereby affecting DNA replication and repair processes . Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating specific signaling pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can affect the compound’s bioavailability and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and nuclear proteins, affecting gene expression and other nuclear processes . Additionally, this compound can be found in the cytoplasm, where it can modulate cytoplasmic signaling pathways and metabolic processes .
准备方法
The synthesis of 5-Bromo-2-(dimethylamino)pyrimidine typically involves the bromination of 2-aminopyrimidine followed by methylation. The process begins by dissolving 2-aminopyrimidine in ice-cold acetic acid and adding liquid bromine dropwise while stirring at room temperature. The reaction mixture is then treated with saturated sodium bicarbonate solution to neutralize the excess acid, followed by extraction with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and purified by column chromatography to obtain 5-bromo-2-aminopyrimidine . This intermediate is then methylated using dimethylamine and methyl iodide in the presence of a polar solvent like dimethyl sulfoxide (DMSO) under ultrasonic conditions to yield this compound .
化学反应分析
5-Bromo-2-(dimethylamino)pyrimidine undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. One of the common reactions is the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction is typically carried out under mild conditions with a base such as potassium carbonate in an aqueous or alcoholic solvent . Another reaction is the nucleophilic displacement of the bromine atom with nucleophiles like amines or thiols under microwave irradiation . The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.
科学研究应用
5-Bromo-2-(dimethylamino)pyrimidine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the synthesis of pyrimidine-based nucleosides and nucleotides, which are essential components of DNA and RNA . In medicine, it is investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and proteins involved in disease pathways . Additionally, it is used in the development of new materials with unique electronic and optical properties .
相似化合物的比较
5-Bromo-2-(dimethylamino)pyrimidine can be compared with other similar compounds such as 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine and 2-(Dimethylamino)-5-bromopyrimidine . These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity. For instance, the chloro derivative may exhibit different reactivity in nucleophilic substitution reactions compared to the bromo derivative . The unique combination of the bromine and dimethylamino groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
IUPAC Name |
5-bromo-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYGNLCILQUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508471 | |
| Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38696-21-8 | |
| Record name | 5-Bromo-N,N-dimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38696-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(dimethylamino)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing compounds like N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine from 5-bromo-N,N-dimethylpyrimidin-2-amine?
A1: The research aimed to explore the potential of specific heterocyclic compounds, particularly bipyrimidines, as amplifiers of phleomycin activity. [] Phleomycin is an antibiotic with anticancer properties. By synthesizing and investigating various derivatives, researchers sought to identify compounds capable of enhancing phleomycin's efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

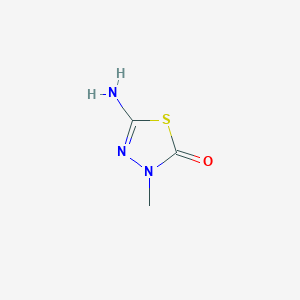
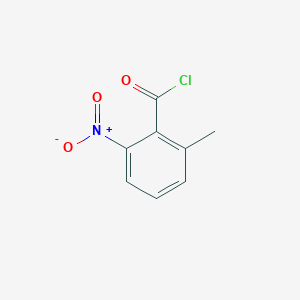

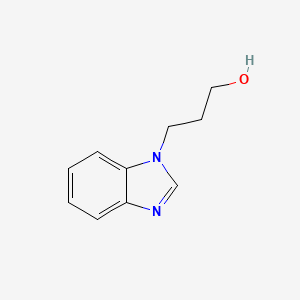
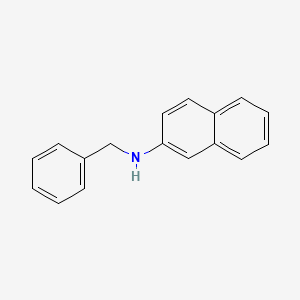
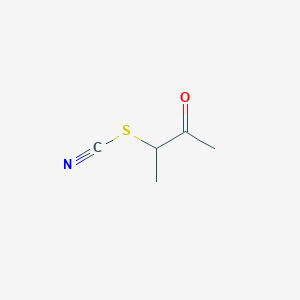
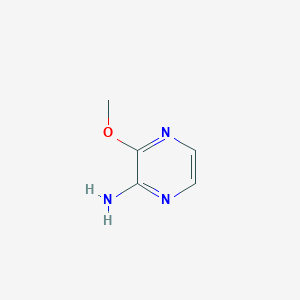
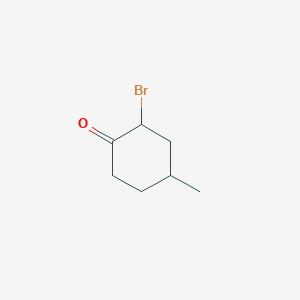

![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
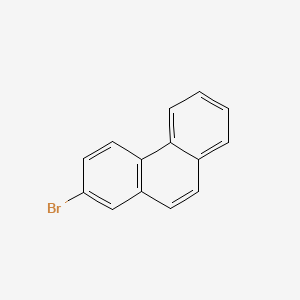
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)

